N-(2-(Methylthio)phenyl)acetamide
Overview
Description
“N-(2-(Methylthio)phenyl)acetamide” is a chemical compound with the molecular formula C9H11NOS . It is a member of the acetamides .
Molecular Structure Analysis
The molecular structure of “N-(2-(Methylthio)phenyl)acetamide” is determined by its molecular formula, C9H11NOS . Detailed structural analysis would require more specific information such as spectroscopic data.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(Methylthio)phenyl)acetamide” are not fully detailed in the available resources. Its molecular weight is known to be 327.408 .Scientific Research Applications
Anticancer Activity
- A study by Evren et al. (2019) on 5-methyl-4-phenyl thiazole derivatives, which are structurally related to N-(2-(Methylthio)phenyl)acetamide, revealed their potential as anticancer agents. These compounds showed selective cytotoxicity against A549 human lung adenocarcinoma cells, with one derivative exhibiting significant apoptosis-inducing activity (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Metabolism and Herbicide Activity
- Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides, which share structural features with N-(2-(Methylthio)phenyl)acetamide. They found that these compounds undergo complex metabolic pathways and have implications in carcinogenicity (Coleman, Linderman, Hodgson, & Rose, 2000).
Molecular Structure and Conformations
- Ishmaeva et al. (2015) investigated the conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamide, closely related to N-(2-(Methylthio)phenyl)acetamide. Their study provided insights into the molecular structure and preferred conformations of these compounds, which is crucial for understanding their chemical properties (Ishmaeva, Alimova, Vereshchagina, Chachkov, Artyushin, & Sharova, 2015).
Anti-Arthritic Properties
- Jawed et al. (2010) researched N-(2-hydroxy phenyl)acetamide, a compound structurally related to N-(2-(Methylthio)phenyl)acetamide, for its anti-arthritic properties. They observed significant anti-inflammatory effects in adjuvant-induced arthritic rats, suggesting potential therapeutic applications (Jawed, Shah, Jamall, & Simjee, 2010).
Synthesis and Characterization
- Zhong-cheng and Wan-yin (2002) focused on the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide. Their study provides valuable information on the synthetic routes and physical properties of compounds related to N-(2-(Methylthio)phenyl)acetamide (Zhong-cheng & Wan-yin, 2002).
Stereoselective Synthesis
- Saito et al. (200
Antioxidant Properties
- Gopi and Dhanaraju (2020) investigated the antioxidant properties of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives. Their findings highlight the potential of these compounds, which are structurally related to N-(2-(Methylthio)phenyl)acetamide, as antioxidants (Gopi & Dhanaraju, 2020).
Antimicrobial Activity
- Nandhikumar and Subramani (2018) conducted research on Mannich bases including N-(phenyl (thiomorpholino) methyl) acetamide derivatives for their antimicrobial properties. Their study provides insights into the potential use of these compounds as antimicrobial agents, thereby highlighting another significant application of substances structurally similar to N-(2-(Methylthio)phenyl)acetamide (Nandhikumar & Subramani, 2018).
Coordination Complexes and Antioxidant Activity
- Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their coordination complexes. They evaluated the effect of hydrogen bonding on self-assembly processes and investigated the antioxidant activities of these complexes. This research adds to the understanding of the chemical versatility and biological relevance of compounds related to N-(2-(Methylthio)phenyl)acetamide (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Future Directions
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWFIKFWXRBICX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285376 | |
Record name | NSC-41589 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(Methylthio)phenyl)acetamide | |
CAS RN |
6310-41-4 | |
Record name | NSC-41589 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41589 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC-41589 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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